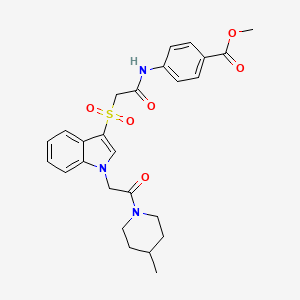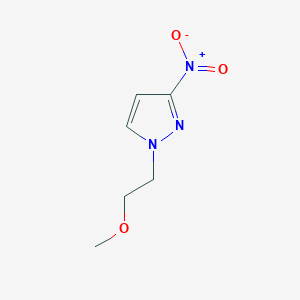![molecular formula C17H16N4OS B2924918 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 1797874-93-1](/img/structure/B2924918.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma Receptor Affinity
This compound has been identified to have a high affinity for sigma receptors, particularly sigma-1 (σ1) receptors . These receptors are involved in several central nervous system functions and are a target for drug development in the treatment of neurodegenerative diseases, pain, cancer, and substance abuse.
Antiproliferative Activity
Derivatives of the pyrido[4,3-d]pyrimidine class, to which our compound belongs, have shown promising antiproliferative effects . This suggests potential applications in cancer research, where inhibiting the proliferation of cancer cells is a primary goal.
Antimicrobial Properties
Compounds with the pyrido[4,3-d]pyrimidine core have exhibited antimicrobial activities . This opens up avenues for the development of new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory and Analgesic Effects
The pyrido[4,3-d]pyrimidine derivatives are known to possess anti-inflammatory and analgesic properties . This makes them candidates for the development of new pain relief medications that could potentially have fewer side effects than current options.
Antihistaminic Activity
The compound’s class has been associated with antihistaminic activity, which could be beneficial in treating allergic reactions . Research into this application could lead to the development of new antihistamines that may be more effective or have a better safety profile.
Inhibition of Thymidine Phosphorylase
Research has shown that 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones, which are structurally related to our compound, inhibit thymidine phosphorylase . This enzyme is involved in cancer cell proliferation, and its inhibition is a potential therapeutic strategy in cancer treatment.
DNA and RNA Analogs
Due to the structural similarity with nitrogen bases present in DNA and RNA, compounds like ours can serve as analogs for these biological molecules . This application is crucial in the field of genetics and molecular biology, where such analogs are used in various assays and research methodologies.
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-16-20-14-4-3-11(7-15(14)23-16)17(22)21-6-5-13-12(9-21)8-18-10-19-13/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUDBMBZYMTDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)





![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)


![Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2924857.png)